molecular formula C20H24FNO5S2 B2486374 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1797262-67-9

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2486374
CAS No.: 1797262-67-9
M. Wt: 441.53
InChI Key: VENYGOLUWQXNSW-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a piperidine-based compound featuring dual sulfonyl substituents. This structural combination is rare among piperidine derivatives, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO5S2/c1-3-27-20-11-10-18(13-15(20)2)29(25,26)22-12-4-5-19(14-22)28(23,24)17-8-6-16(21)7-9-17/h6-11,13,19H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENYGOLUWQXNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is prepared.

    Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base.

    Substitution Reactions: Ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Potentially altering the sulfonyl groups.

    Reduction: Reducing the sulfonyl groups to sulfides.

    Substitution: Reactions at the ethoxy or fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, such as amines or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand or catalyst in organic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemical Research: Used as a tool to study biological pathways and mechanisms.

Industry

    Chemical Industry: As an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, altering cellular responses.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its dual sulfonyl groups and hybrid substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Features Reference
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine - 4-Ethoxy-3-methylphenyl (R1)
- 4-Fluorophenyl (R2)
Dual sulfonyl groups; ethoxy enhances lipophilicity; fluorine improves metabolic stability. N/A
1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine - 4-Methoxy-3-methylphenyl Methoxy instead of ethoxy; lacks fluorophenyl group. Simpler synthesis.
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate - 4-Chlorophenyl
- Ethyl ester at C3
Chlorine substituent; ester group introduces polarity.
(S,S-21g) (NJS227) - 4-Fluorobenzylsulfonyl
- Fluorophenyl-propan-2-ylamide
Fluorine-rich; demonstrated antimicrobial activity.
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid - 4-Fluorophenylsulfonyl
- Hydroxy/methylpropionic acid
Carboxylic acid derivative; used in bicalutamide synthesis.

Key Observations :

  • Dual sulfonyl groups may improve binding affinity to target proteins, as seen in sulfonamide-based inhibitors .

Physical Properties :

  • Piperidine sulfonates typically exhibit melting points between 132°C–230°C, with purity >95% achievable via solvent extraction and crystallization .
  • The target compound’s molecular weight (~450–500 g/mol) is higher than simpler analogs (e.g., 1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine: 283.36 g/mol ), impacting solubility.

Biological Activity

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with sulfonyl groups derived from ethoxy-methylphenyl and fluorophenyl moieties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Core : Starting with a piperidine derivative.
  • Sulfonylation : Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base.
  • Substitution Reactions : Ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Synthetic Route Overview

StepDescription
Formation of CoreSynthesis of the piperidine derivative
SulfonylationUse of sulfonyl chlorides with a base
SubstitutionNucleophilic substitution to attach ethoxy and fluorophenyl groups

The primary mechanism involves the modulation of ion channels, specifically potassium channels. By inhibiting these channels, the compound can influence cellular electrical activity, impacting physiological processes such as:

  • Insulin Secretion : Altering glucose metabolism.
  • Smooth Muscle Contraction : Affecting vascular tone and gastrointestinal motility.
  • Platelet Aggregation : Potential implications in thrombus formation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models.
  • Neuroprotective Activity : The compound may protect neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound reduced the viability of cancer cell lines by inducing apoptosis, with IC50 values comparable to established chemotherapeutics.
  • Anti-inflammatory Effects : Animal models showed significant reductions in inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds to elucidate its unique properties.

Compound NameKey ActivityIC50 Value (µM)
1-(4-Ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)piperidineAntitumor15
1-(4-Methoxyphenyl)sulfonyl-3-(4-chlorophenyl)piperidineAnti-inflammatory20
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-piperidinecarboxamidePotassium channel inhibition10

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